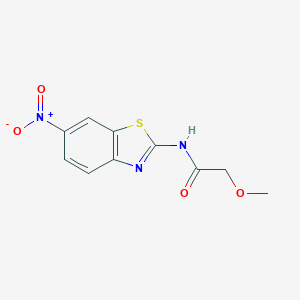![molecular formula C16H11Cl2N3OS B255215 3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol, also known as MTT, is a chemical compound that has been widely used in scientific research. It is a yellow-colored powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. MTT is a thiazolyl blue tetrazolium bromide that is commonly used in cell viability assays. In
科学的研究の応用
3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol has been widely used in scientific research as a cell viability assay. It is used to determine the number of viable cells in a cell culture. This compound works by being taken up by living cells and being converted into formazan crystals by mitochondrial dehydrogenases. The formazan crystals can then be dissolved in a solvent and quantified using a spectrophotometer. This compound has been used in a variety of research fields, including cancer research, drug development, and toxicology.
作用機序
3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol is converted into formazan crystals by mitochondrial dehydrogenases in living cells. The conversion of this compound to formazan is dependent on the activity of the mitochondrial respiratory chain. Therefore, this compound can be used as an indicator of mitochondrial function and cell viability.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with cellular processes. However, it should be noted that this compound is a potential carcinogen and should be handled with caution.
実験室実験の利点と制限
3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol has several advantages as a cell viability assay. It is easy to use, relatively inexpensive, and can be carried out in a laboratory setting. This compound is also more sensitive than other cell viability assays, such as trypan blue exclusion. However, this compound has some limitations. It is not suitable for use with certain cell types, such as primary cells, as they may have low mitochondrial dehydrogenase activity. This compound is also not suitable for use with cells that have been treated with certain drugs or chemicals that affect mitochondrial function.
将来の方向性
3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol has been widely used in scientific research, but there is still much to be explored in terms of its applications and potential future directions. Some possible future directions for this compound research include:
1. Development of new this compound derivatives with improved properties, such as increased sensitivity or specificity.
2. Investigation of the mechanism of this compound conversion to formazan crystals in living cells.
3. Development of new assays that can be used in conjunction with this compound to provide more comprehensive information about cell viability and function.
4. Investigation of the potential use of this compound in clinical settings, such as in the diagnosis and treatment of cancer.
5. Exploration of the potential use of this compound in the development of new drugs and therapies.
In conclusion, this compound is a widely used chemical compound in scientific research. It is a cell viability assay that works by being taken up by living cells and being converted into formazan crystals by mitochondrial dehydrogenases. This compound has several advantages as a cell viability assay, but also has some limitations. There are many potential future directions for this compound research, including the development of new this compound derivatives and the investigation of its potential use in clinical settings.
合成法
3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol can be synthesized by reacting 2-(4-iodophenyl)-1,3-thiazole with 2,4-dichlorophenylhydrazine in the presence of sodium hydride and copper(I) iodide. The resulting product is then reacted with 3-hydroxybenzaldehyde to obtain this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
分子式 |
C16H11Cl2N3OS |
|---|---|
分子量 |
364.2 g/mol |
IUPAC名 |
3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-11-4-5-13(14(18)7-11)15-9-23-16(20-15)21-19-8-10-2-1-3-12(22)6-10/h1-9,22H,(H,20,21)/b19-8- |
InChIキー |
LKSQFVCCDKNGGO-UWVJOHFNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)/C=N\NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
SMILES |
C1=CC(=CC(=C1)O)C=NNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)O)C=NNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)

![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)




![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
